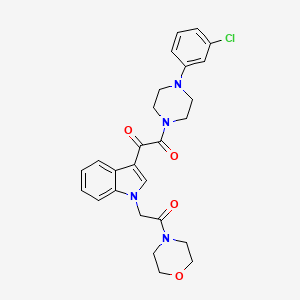

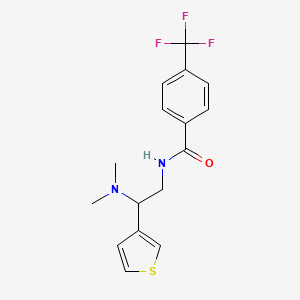

![molecular formula C11H9N3O B2761191 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one CAS No. 41493-62-3](/img/structure/B2761191.png)

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of [1,2,4]triazolo[4,3-a]quinoline derivatives involves aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoline-1-amine with different amines and triazole-2-thiol . The reaction mixture is stirred overnight and then poured onto ice-water .Aplicaciones Científicas De Investigación

Energetic Materials

The compound is part of the [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials. These materials have been synthesized effectively using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . They exhibit excellent insensitivity toward external stimuli and very good calculated detonation performance .

Secondary Explosives

One of the compounds in the [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials series exhibits excellent properties as a secondary explosive. It has excellent insensitivity toward external stimuli and a very good calculated detonation performance .

Heat-Resistant Explosives

Another compound in the [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials series has a remarkable measured density, excellent thermal stability, and very good calculated detonation performance, which outperforms all current heat-resistant explosives .

Primary Explosives

Some compounds in the [1,2,4]triazolo [4,3-b] [1,2,4,5]tetrazine-based energetic materials series are very sensitive but exhibit excellent calculated detonation performance. These features suggest strong possibilities for applications as primary explosives .

Light-Emitting Materials for Phosphorescent OLED Devices

[1,2,4]Triazolo [1,5- a ]pyridine was used in the design of efficient light-emitting materials for phosphorescent OLED devices .

Mecanismo De Acción

Target of Action

The primary target of 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one is the P300/CBP-associated factor (PCAF) . PCAF is a histone acetyltransferase that plays a crucial role in gene expression and is associated with various biological processes, including cell cycle progression, apoptosis, and differentiation .

Mode of Action

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one interacts with PCAF by binding to its bromodomain . This interaction inhibits the function of PCAF, thereby affecting the acetylation of histones and other proteins . The inhibition of PCAF can lead to changes in gene expression, which can have various downstream effects .

Biochemical Pathways

The inhibition of PCAF by 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one affects the acetylation of histones, which can lead to changes in the structure of chromatin and the regulation of gene expression . This can affect various biochemical pathways, including those involved in cell cycle progression, apoptosis, and differentiation .

Pharmacokinetics

The related compound l-45, a potent triazolophthalazine inhibitor of the pcaf bromodomain, has been studied . Similar to L-45, 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one may also have good bioavailability and pharmacokinetic properties .

Result of Action

The inhibition of PCAF by 5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one can lead to changes in gene expression, which can have various effects at the molecular and cellular levels . For example, it can affect cell cycle progression, induce apoptosis, and influence cell differentiation .

Propiedades

IUPAC Name |

5-methyl-2H-[1,2,4]triazolo[4,3-a]quinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3O/c1-7-6-10-12-13-11(15)14(10)9-5-3-2-4-8(7)9/h2-6H,1H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPUMZLVLKCMKFQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=NNC(=O)N2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Methyl[1,2,4]triazolo[4,3-a]quinolin-1(2h)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 3-{[(1E)-(dimethylamino)methylene]amino}-4-(3-fluorophenyl)thiophene-2-carboxylate](/img/structure/B2761109.png)

![3,5-Dimethyl-4-[[4-[6-(trifluoromethyl)pyridazin-3-yl]piperazin-1-yl]methyl]-1,2-oxazole](/img/structure/B2761110.png)

![(1R,5S)-N-(tetrahydro-2H-pyran-4-yl)-8-azabicyclo[3.2.1]oct-2-ene-8-carboxamide](/img/structure/B2761112.png)

![4-[2-(Trifluoromethyl)phenyl]-1,3-dihydroquinoxalin-2-one](/img/structure/B2761116.png)

![N-(4-cyanophenyl)-2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamide](/img/structure/B2761118.png)

![2-Ethyl-5-((4-ethylphenyl)(4-phenylpiperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2761119.png)

![6-(2,5-Dimethylphenyl)-2-ethyl-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2761128.png)